molecular formula C22H19NO6 B11140274 3-[2-(3-nitrophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(3-nitrophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11140274
M. Wt: 393.4 g/mol
InChI Key: SJTGUILOFCEIQE-UHFFFAOYSA-N
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Description

3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with a suitable chromen derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 3-[2-(3-AMINOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine

In medicine, compounds related to 3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE have shown promise as anti-inflammatory and anticancer agents. Their ability to modulate specific biological pathways makes them potential candidates for therapeutic development.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chromen core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-AMINOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
  • 3-[2-(3-HYDROXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

Uniqueness

Compared to similar compounds, 3-[2-(3-NITROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific redox behavior or interactions with biological targets are required.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

3-[2-(3-nitrophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C22H19NO6/c24-20(14-5-4-6-15(11-14)23(26)27)13-28-16-9-10-18-17-7-2-1-3-8-19(17)22(25)29-21(18)12-16/h4-6,9-12H,1-3,7-8,13H2

InChI Key

SJTGUILOFCEIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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